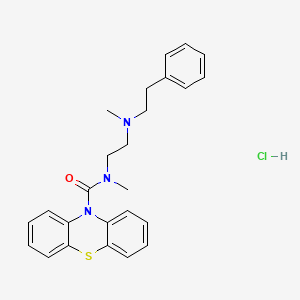
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Métodos De Preparación
The synthesis of 10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride involves several steps. The initial step typically includes the formation of the phenothiazine core, followed by the introduction of the carboxamide group. The N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl) group is then attached through a series of reactions involving methylation and amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
10H-Phenothiazine-10-carboxamide, N-methyl-N-(2-(methyl(2-phenylethyl)amino)ethyl)-, monohydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent.
Propiedades
Número CAS |
36799-01-6 |
|---|---|
Fórmula molecular |
C25H28ClN3OS |
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N3OS.ClH/c1-26(17-16-20-10-4-3-5-11-20)18-19-27(2)25(29)28-21-12-6-8-14-23(21)30-24-15-9-7-13-22(24)28;/h3-15H,16-19H2,1-2H3;1H |
Clave InChI |
BGURKOZGWZYGNE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=CC=C1)CCN(C)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


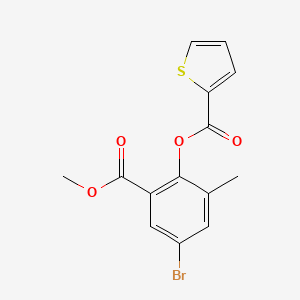


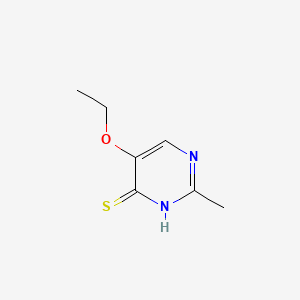
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

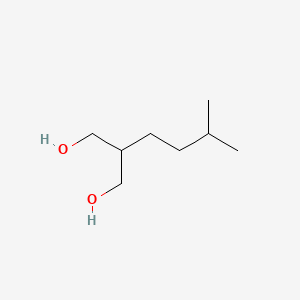
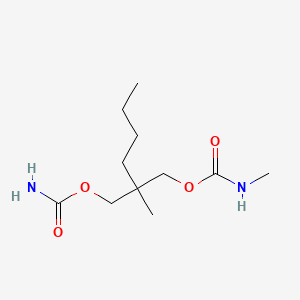
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
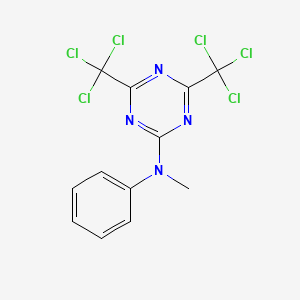
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
